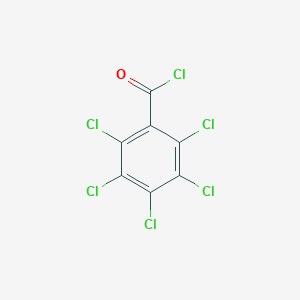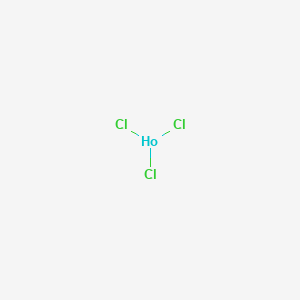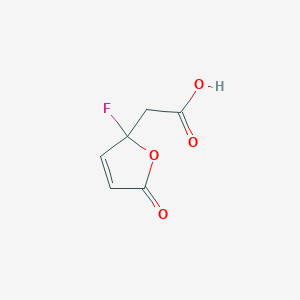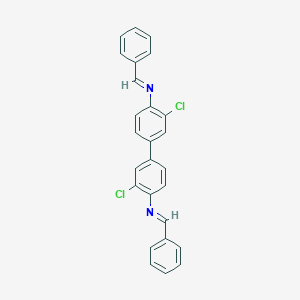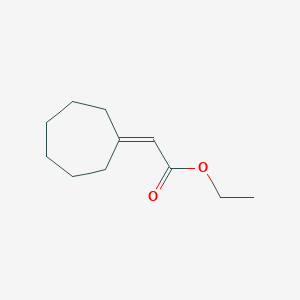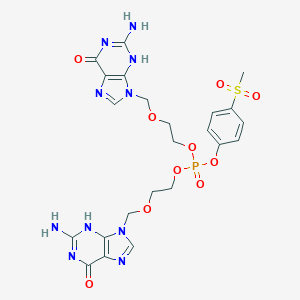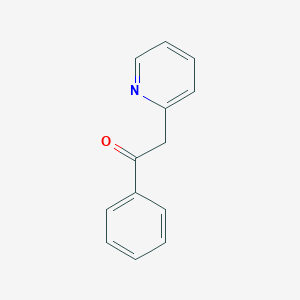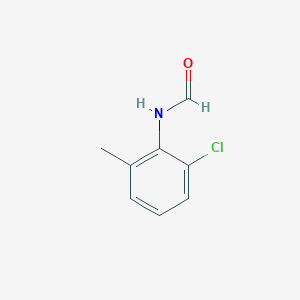
Dicaprylyl carbonate
概要
説明
Dicaprylyl Carbonate is a colorless and almost odorless component that conditions the skin and hair, leaving them smoother and softer . It is essentially an oil, but it does not make the surface greasy or oily . It also increases the spreadability of the formulations . The chemical formula of Dicaprylyl Carbonate is C17H34O3 . It is used in numerous cosmetic and skin care products like sunscreens, lotions, eye creams, etc .
Molecular Structure Analysis
The molecular structure of Dicaprylyl Carbonate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The DICAPRYLYL CARBONATE molecule contains a total of 53 bond(s). There are 19 non-H bond(s), 1 multiple bond(s), 16 rotatable bond(s), 1 double bond(s), and 1 carbonate (-thio) derivative(s) .Chemical Reactions Analysis
Under strong acid or strong alkali condition, Dicaprylyl Carbonate can be easily hydrolyzed . Contact with strong oxidants can cause it to burn .Physical And Chemical Properties Analysis
Dicaprylyl Carbonate is insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . It is a flammable material .科学的研究の応用
Cosmetic Formulations
Dicaprylyl carbonate is a versatile ingredient in cosmetics. Here’s how it contributes:
- Emollient and Skin Conditioning : Dicaprylyl carbonate conditions the skin and hair, leaving them smoother and softer. Despite being an oil, it doesn’t make the surface greasy. It’s commonly used in sunscreens, lotions, and eye creams .
- Texture Enhancement : It improves the texture of cosmetic products, making them more spreadable. This ensures that products don’t appear dry or cakey on the skin .
- Stability and Compatibility : Researchers have explored its compatibility with sunscreen filters and pigments, optimizing formulations for finished products .
Hair Care
Dicaprylyl carbonate offers benefits for hair health:
- Deep Conditioning : It forms a protective layer, preventing hair from drying out. Additionally, it shields hair from harsh weather and external pollutants .
Sun Care Products
Dicaprylyl carbonate finds specific applications in sunscreens:
- Solvent for UV Filters : It dissolves crystalline UV filters, enhancing the performance of sun care products .
Emulsion Stabilization
In cosmetic formulations, Dicaprylyl carbonate acts as:
Plasticizer
Dicaprylyl carbonate serves as a plasticizer, improving the flexibility and durability of certain materials .
Dispersing Agent
作用機序
- Dicaprylyl carbonate primarily functions as a skin conditioning agent in cosmetic products .
- Specifically, it leaves the skin and hair smoother and softer without making the surface greasy or oily .
- The compound’s lightweight nature contributes to its spreadability in formulations, ensuring even coverage .
- It is used in aerosol suntan products (up to 1.5% concentration) and hair grooming aids (up to 6% concentration) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
将来の方向性
特性
IUPAC Name |
dioctyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075115 | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicaprylyl carbonate | |
CAS RN |
1680-31-5 | |
| Record name | Dicaprylyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicaprylyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAPRYLYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Dicaprylyl carbonate in topical formulations?
A1: Dicaprylyl carbonate is primarily used as an emollient, solvent, and skin conditioning agent in topical formulations like creams and lotions. [, ] It contributes to a smooth and pleasant feel upon application. Research has shown its potential to enhance the stability of benzoyl peroxide, a common ingredient in acne treatments, by maintaining moisture in the stratum corneum. [] Furthermore, it acts as a solvent in transparent sunscreen gels, contributing to their stability and aesthetic appeal. []
Q2: How does the molecular structure of Dicaprylyl carbonate contribute to its properties?
A2: Dicaprylyl carbonate is a diester of carbonic acid with two octyl (caprylyl) groups. Its non-polar structure makes it an excellent solvent for other non-polar substances, such as certain sunscreen agents and benzoyl peroxide. [, ] This non-polar nature also contributes to its emollient properties, allowing it to spread easily on the skin and impart a smooth feel.
Q3: Are there any studies on the use of Dicaprylyl carbonate in drug delivery systems?
A3: While the provided research doesn't directly discuss Dicaprylyl carbonate in complex drug delivery systems, a study investigated its use in formulating microemulsions. [] The research focused on a micro emulsion toning lotion incorporating pearl hydrolysate liposomes. While this doesn't directly translate to targeted drug delivery, it showcases the compound's potential in advanced formulation strategies.
Q4: Has Dicaprylyl carbonate demonstrated any catalytic activity?
A4: The provided research doesn't delve into the catalytic properties of Dicaprylyl carbonate. Its primary applications, as highlighted in the studies, are focused on its role as an emollient, solvent, and formulation component in cosmetics and topical pharmaceuticals. [, , , , ]
Q5: How does the presence of Dicaprylyl carbonate affect the stability of emulsions?
A6: While Dicaprylyl carbonate itself is not a traditional emulsifier, research indicates its potential to influence emulsion stability. One study demonstrated its use in a two-phase cosmetic preparation, where it contributed to shortening the separation speed of the phases after homogenization. [] Another study highlighted its role as a component of the oil phase in the creation of a stable Rose cream. []
Q6: Are there concerns regarding the environmental impact of Dicaprylyl carbonate?
A6: The provided research papers do not offer specific details on the environmental impact or degradation pathways of Dicaprylyl carbonate. Further research focusing on its ecotoxicological profile and potential mitigation strategies is needed to address these aspects.
Q7: Has Dicaprylyl carbonate been investigated for use in nanotechnology applications?
A8: Yes, one study explored the use of Dicaprylyl carbonate in stabilizing emulsions created with nanohybrid particulate emulsifiers. [] These emulsifiers, derived from a branched alternating copolymer, effectively stabilized emulsions with Dicaprylyl carbonate and other oils. This highlights the compound's compatibility with nanotechnology-based formulation approaches.
Q8: What analytical methods are commonly employed to characterize and quantify Dicaprylyl carbonate?
A8: While the provided studies don't explicitly detail specific analytical techniques for Dicaprylyl carbonate, common methods for characterizing esters like Dicaprylyl carbonate include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques allow for separation and quantification even in complex mixtures. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can further confirm its identity and purity.
Q9: Does the research indicate any potential toxicity concerns regarding Dicaprylyl carbonate?
A10: The research papers primarily focus on the formulation aspects and applications of Dicaprylyl carbonate. While one study mentions its use in a children's anti-mosquito emulsion, implying a certain level of safety for this demographic, comprehensive toxicological data and long-term safety profiles are not explicitly discussed. [] Further investigation is necessary to provide a complete picture of its safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)


